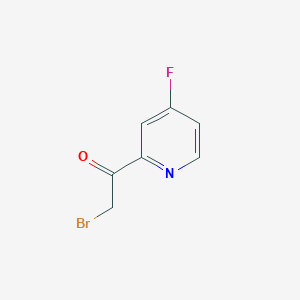

2-Bromo-1-(4-fluoropyridin-2-yl)ethanone

Description

2-Bromo-1-(4-fluoropyridin-2-yl)ethanone is a brominated aromatic ketone characterized by a 4-fluoropyridin-2-yl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure combines the electron-withdrawing effects of fluorine and the pyridine ring, enhancing reactivity in nucleophilic substitution reactions.

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

2-bromo-1-(4-fluoropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5BrFNO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 |

InChI Key |

HCMWENGJFAOKBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1F)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens

2-Bromo-1-(4-chloro-pyridin-2-yl)ethanone (CAS 718595-36-9)

- Structural Difference : Chlorine replaces fluorine at the pyridine 4-position.

- Synthesis & Purity : Produced at ≥98% purity, similar to fluorinated analogs, but safety profiles differ due to chlorine’s toxicity .

2-Bromo-1-(4-iodophenyl)ethanone (CAS 31827-94-8)

- Structural Difference : Iodine substituent on a phenyl ring instead of a fluoropyridine.

- Impact : The bulky iodine atom increases steric hindrance, reducing reaction rates in crowded environments. Its polarizability may enhance stability in radical reactions .

Heterocyclic vs. Aromatic Substituents

2-Bromo-1-(pyridin-2-yl)ethanone (FM001)

- Structural Difference : Lacks the 4-fluoro substituent on the pyridine ring.

- This compound is used in antimycobacterial agent synthesis, highlighting the role of heterocycles in bioactivity .

2-Bromo-1-(5-nitrothiophen-2-yl)ethanone

- Structural Difference : Nitrothiophene replaces fluoropyridine.

- Impact : The nitro group strongly withdraws electrons, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions. This compound participates in SRN1 mechanisms, useful for synthesizing α,β-unsaturated ketones .

Electron-Donating vs. Electron-Withdrawing Groups

2-Bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5)

- Structural Difference : Methoxy group (-OCH₃) on a phenyl ring instead of fluoropyridine.

- Impact : The electron-donating methoxy group increases electron density at the ketone carbon, reducing electrophilicity. This compound is pivotal in synthesizing therapeutic agents, demonstrating how substituents guide drug design .

2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone (CAS 220131-30-6)

- Structural Difference : Combines fluorine and hydroxyl groups on a phenyl ring.

- Impact : The hydroxyl group introduces hydrogen bonding, improving solubility in polar solvents. This contrasts with fluoropyridinyl derivatives, where solubility is influenced by pyridine’s basicity .

Physicochemical Properties

Melting Points and Solubility

- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a): High melting point (280–282°C) due to strong π-π stacking and hydrogen bonding .

- 2-Bromo-1-(4-fluorophenyl)ethanone Derivatives: Fluorine’s electronegativity likely lowers melting points compared to hydroxylated analogs (e.g., 86–87°C for 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) .

Density and Handling

- 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone: High density (1.914 g/cm³) suggests compact molecular packing, requiring specialized storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.